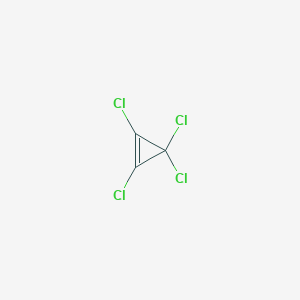

Tetrachlorocyclopropene

Description

Properties

IUPAC Name |

1,2,3,3-tetrachlorocyclopropene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZOHTXDDOAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C1(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021660 | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-42-6 | |

| Record name | 1,2,3,3-Tetrachlorocyclopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorocyclopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorocyclopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachlorocyclopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROCYCLOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrachlorocyclopropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tetrachlorocyclopropene, a valuable reagent in organic synthesis. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the key synthetic steps.

Introduction

Tetrachlorocyclopropene (C₃Cl₄) is a highly reactive and versatile building block in organic chemistry, serving as a precursor to a variety of strained ring systems and functionalized molecules. Its synthesis is of significant interest to researchers in materials science and drug discovery. The most common and effective method for its preparation involves a two-step process: the addition of dichlorocarbene (B158193) to trichloroethylene (B50587) to form pentachlorocyclopropane (B1630593), followed by a dehydrochlorination reaction.

Reaction Mechanism

The synthesis of tetrachlorocyclopropene proceeds through the following mechanistic pathway:

Step 1: Generation of Dichlorocarbene

Dichlorocarbene (:CCl₂) is a highly reactive intermediate that is typically generated in situ. A common method for its generation is the thermal decomposition of sodium trichloroacetate (B1195264). The carboxylate group departs as carbon dioxide, and the resulting trichloromethyl anion readily expels a chloride ion to yield dichlorocarbene.

Step 2: Cycloaddition of Dichlorocarbene to Trichloroethylene

The electron-deficient dichlorocarbene undergoes a [1+2] cycloaddition reaction with the double bond of trichloroethylene. This concerted step forms the saturated cyclopropane (B1198618) ring, yielding the intermediate product, pentachlorocyclopropane.

Step 3: Dehydrochlorination of Pentachlorocyclopropane

The final step involves the elimination of hydrogen chloride from pentachlorocyclopropane to introduce a double bond within the three-membered ring. This is typically achieved by treatment with a base, such as potassium hydroxide (B78521). The base abstracts a proton, and a chloride ion is subsequently eliminated, leading to the formation of tetrachlorocyclopropene.

Below is a diagram illustrating the overall synthetic pathway.

Caption: Overall synthetic pathway for tetrachlorocyclopropene.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of tetrachlorocyclopropene, based on established literature procedures.

| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) | Reference |

| 1. Dichlorocarbene Generation & Cycloaddition | Trichloroethylene, Sodium Trichloroacetate | 1,2-Dimethoxyethane (B42094) (solvent), reflux (approx. 85°C) | Pentachlorocyclopropane | 70-80 | [1] |

| 2. Dehydrochlorination | Pentachlorocyclopropane, Potassium Hydroxide | Methanol (B129727) (solvent), 0°C to room temperature | Tetrachlorocyclopropene | ~90 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of tetrachlorocyclopropene.

Synthesis of Pentachlorocyclopropane

Materials:

-

Trichloroethylene

-

Sodium trichloroacetate

-

1,2-Dimethoxyethane (DME), anhydrous

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium trichloroacetate (1.5 mol) and anhydrous 1,2-dimethoxyethane (700 mL).

-

Trichloroethylene (1.0 mol) is added to the stirred suspension.

-

The mixture is heated to reflux (approximately 85°C) under a nitrogen atmosphere. The reaction is monitored by the evolution of carbon dioxide.

-

After the evolution of CO₂ ceases (typically 2-3 hours), the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove sodium chloride, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield pentachlorocyclopropane as a colorless liquid.[1]

Synthesis of Tetrachlorocyclopropene

Materials:

-

Pentachlorocyclopropane

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

A solution of pentachlorocyclopropane (1.0 mol) in methanol (500 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

A solution of potassium hydroxide (1.2 mol) in methanol (300 mL) is added dropwise to the stirred solution of pentachlorocyclopropane, maintaining the temperature at 0-5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The precipitated potassium chloride is removed by filtration.

-

The methanol is removed from the filtrate by distillation at atmospheric pressure.

-

The residue is then purified by vacuum distillation to afford tetrachlorocyclopropene as a colorless liquid.[1]

Mandatory Visualizations

Detailed Mechanistic Pathway

The following diagram provides a detailed, step-by-step visualization of the reaction mechanism.

Caption: Detailed mechanism of tetrachlorocyclopropene synthesis.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of tetrachlorocyclopropene.

Caption: Laboratory workflow for tetrachlorocyclopropene synthesis.

References

The Reactivity of Tetrachlorocyclopropene with Nucleophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and the presence of four chlorine atoms make it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for the construction of diverse and complex molecular architectures, including cyclopropenones, cyclopropenimines, and various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the reactivity of tetrachlorocyclopropene with various nucleophiles, including detailed reaction mechanisms, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Reactivity Principles

The reactivity of tetrachlorocyclopropene is primarily governed by two key features: the inherent ring strain of the cyclopropene (B1174273) core and the electron-withdrawing nature of the four chlorine atoms. The ring strain facilitates ring-opening reactions, while the chlorine atoms activate the double bond and the saturated carbon for nucleophilic attack. Nucleophilic substitution on TCCP can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

A primary pathway involves the formation of the highly stable trichlorocyclopropenium cation as an intermediate. This aromatic cation, with its 2π electron system, serves as a powerful electrophile for subsequent reactions with nucleophiles.

Reactions with Nitrogen Nucleophiles

The reaction of tetrachlorocyclopropene with nitrogen-based nucleophiles, particularly primary and secondary amines, is a well-established method for the synthesis of various nitrogen-containing cyclopropene derivatives.

Secondary Amines: Synthesis of Tris(dialkylamino)cyclopropenium Salts

The reaction of tetrachlorocyclopropene with secondary amines is a cornerstone for the synthesis of tris(dialkylamino)cyclopropenium (TDAC) salts. These salts are notable for their stability and have found applications as ionic liquids and phase-transfer catalysts. The reaction proceeds via a stepwise substitution of the chlorine atoms.

Reaction Pathway:

Figure 1: Synthesis of Tris(dialkylamino)cyclopropenium Salts.

Experimental Protocol: Synthesis of Tris(diethylamino)cyclopropenium Chloride

-

Materials: Tetrachlorocyclopropene, diethylamine (B46881), diethyl ether.

-

Procedure: A solution of tetrachlorocyclopropene in anhydrous diethyl ether is cooled to 0 °C. A solution of diethylamine (excess, typically 6-8 equivalents) in diethyl ether is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, tris(diethylamino)cyclopropenium chloride, is collected by filtration, washed with diethyl ether, and dried under vacuum.

| Nucleophile (Secondary Amine) | Product | Yield (%) | Reference |

| Diethylamine | Tris(diethylamino)cyclopropenium chloride | >90 | |

| Dimethylamine | Tris(dimethylamino)cyclopropenium chloride | High | |

| Pyrrolidine | Tris(pyrrolidino)cyclopropenium chloride | High |

Table 1: Reaction of Tetrachlorocyclopropene with Secondary Amines.

Primary Amines: Formation of Diaminocyclopropenimines and Ring-Opening Products

The reaction of tetrachlorocyclopropene with primary amines can lead to different products depending on the stoichiometry and reaction conditions. With a controlled amount of primary amine, diaminocyclopropenimines can be formed. However, with an excess of a primary amine, ring-opening of the cyclopropene core has been observed, leading to the formation of acyclic products.

Reaction Pathway:

Figure 2: Reaction of TCCP with Primary Amines.

Further research is needed to fully elucidate the scope and mechanisms of these reactions with a wider variety of primary amines.

Reactions with Oxygen Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and alkoxides, react with tetrachlorocyclopropene to yield cyclopropenone derivatives.

Hydrolysis: Synthesis of Dichlorocyclopropenone

The hydrolysis of tetrachlorocyclopropene is a fundamental reaction that leads to the formation of dichlorocyclopropenone, a valuable synthetic intermediate. The reaction proceeds through the initial formation of a hydrated species, which then eliminates hydrogen chloride.

Experimental Protocol: Hydrolysis of Tetrachlorocyclopropene

-

Materials: Tetrachlorocyclopropene, water, diethyl ether.

-

Procedure: Tetrachlorocyclopropene is dissolved in diethyl ether and cooled in an ice bath. Water is added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. After the addition is complete, the mixture is stirred for an additional hour. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude dichlorocyclopropenone, which can be further purified by distillation or crystallization.

Reaction with Alcohols and Alkoxides

The reaction of tetrachlorocyclopropene with alcohols or alkoxides provides a route to substituted cyclopropenones and their corresponding ketals. The reaction with alkoxides, being stronger nucleophiles, generally proceeds more readily.

Reaction Workflow:

Figure 3: Synthesis of Substituted Cyclopropenones from TCCP.

| Nucleophile (Alcohol/Alkoxide) | Product(s) | Yield (%) | Reference |

| Water | Dichlorocyclopropenone | Moderate | |

| Sodium Methoxide | Dimethoxycyclopropene, Methylcyclopropenone | Varies | |

| Sodium Ethoxide | Diethoxycyclopropene, Ethylcyclopropenone | Varies |

Table 2: Reaction of Tetrachlorocyclopropene with Oxygen Nucleophiles.

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are expected to react with tetrachlorocyclopropene in a manner analogous to their oxygen counterparts, leading to the formation of thiocyclopropenones and related derivatives. However, detailed experimental protocols and quantitative data for these reactions are less commonly reported in the literature. The higher nucleophilicity of thiols compared to alcohols suggests that these reactions should proceed efficiently.

Cycloaddition Reactions

Tetrachlorocyclopropene can also participate in cycloaddition reactions, most notably [4+2] Diels-Alder reactions, where it acts as a dienophile. Its electron-deficient double bond makes it reactive towards electron-rich dienes.

Diels-Alder Reaction with Cyclopentadiene

A classic example is the reaction of tetrachlorocyclopropene with cyclopentadiene. This reaction leads to the formation of a bicyclic adduct, which can be a precursor to various complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of TCCP with Cyclopentadiene

-

Materials: Tetrachlorocyclopropene, freshly cracked cyclopentadiene, toluene (B28343).

-

Procedure: A solution of tetrachlorocyclopropene in toluene is treated with an equimolar amount of freshly cracked cyclopentadiene. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC or GC. After completion, the solvent is removed under reduced pressure, and the resulting adduct can be purified by column chromatography.

| Diene | Dienophile | Product | Yield (%) | Reference |

| Cyclopentadiene | Tetrachlorocyclopropene | Tetrachlorobicyclo[2.2.1]hept-2-ene derivative | Good |

Table 3: Diels-Alder Reaction of Tetrachlorocyclopropene.

Conclusion

Tetrachlorocyclopropene is a versatile and highly reactive building block with a rich and diverse chemistry. Its reactions with a variety of nucleophiles provide access to a wide array of valuable compounds, including stable cyclopropenium salts, functionalized cyclopropenones, and complex polycyclic systems. This guide has provided an overview of the key reactive pathways of TCCP, along with representative experimental protocols and quantitative data where available. Further exploration into the reactivity of TCCP with a broader range of nucleophiles, particularly primary amines and sulfur-based nucleophiles, will undoubtedly continue to expand its utility in organic synthesis and contribute to the development of novel molecules for various applications in research and industry. Researchers are encouraged to use the provided information as a foundation for developing new synthetic methodologies and exploring the full potential of this remarkable reagent.

An In-Depth Technical Guide to the Electrophilic Reactions of Tetrachlorocyclopropene

An in-depth technical guide on the electrophilic reactions of tetrachlorocyclopropene for researchers, scientists, and drug development professionals.

Introduction

Tetrachlorocyclopropene (TCCP), with the chemical formula C₃Cl₄, is a colorless liquid and a highly versatile reagent in modern organic synthesis.[1] First reported by Tobey and West, this strained three-membered ring system serves as a potent electrophile and a valuable precursor for a wide array of chemical structures.[1] Its utility stems from the facile formation of the stable trichlorocyclopropenium cation, a 2π Hückel aromatic system, which acts as a key intermediate in numerous transformations.[2] This guide provides a comprehensive overview of the core electrophilic reactions of TCCP, focusing on its application in the synthesis of cyclopropenones, arylcyclopropanes, and other valuable organic molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to assist researchers in leveraging the unique reactivity of this compound.

Core Reactivity: Formation of the Trichlorocyclopropenium Cation

The cornerstone of tetrachlorocyclopropene's electrophilic character is its reaction with Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃). In this reaction, the Lewis acid abstracts a chloride anion from the sp³-hybridized carbon of TCCP. This process results in the formation of the planar, highly stable trichlorocyclopropenium cation (C₃Cl₃⁺), typically as a salt with the Lewis acid counterion (e.g., AlCl₄⁻).[1][2]

The stability of the trichlorocyclopropenium cation is attributed to its aromatic character. It possesses a cyclic, planar structure with 2 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π-electrons, where n=0). This inherent stability makes it a readily accessible and key reactive intermediate for subsequent electrophilic reactions.[2]

Figure 1: Formation of the trichlorocyclopropenium cation from TCCP.

Key Electrophilic Substitution Reactions

The trichlorocyclopropenium cation generated from TCCP is a powerful electrophile that readily reacts with a variety of nucleophiles. The most prominent of these reactions is the Friedel-Crafts-type arylation.

Friedel-Crafts-Type Arylation

Tetrachlorocyclopropene reacts with aromatic compounds (arenes) in the presence of a Lewis acid catalyst in a manner analogous to the Friedel-Crafts reaction. The arene acts as a nucleophile, attacking the electrophilic trichlorocyclopropenium cation to form an aryl-substituted trichlorocyclopropene and regenerating the catalyst.[1]

This reaction is a cornerstone for the synthesis of aryl-substituted cyclopropane (B1198618) derivatives. The general one-pot, two-step procedure involves the initial arylation followed by hydrolysis to yield valuable arylcyclopropenone compounds.[1]

General Reaction Scheme:

-

Arylation: C₃Cl₄ + ArH + AlCl₃ → ArC₃Cl₃ + HCl + AlCl₃

-

Hydrolysis: ArC₃Cl₃ + 2 H₂O → ArC₃O(OH) + 3 HCl

Figure 2: General workflow for the synthesis of aryl-cyclopropenones.

Quantitative Data for Friedel-Crafts Arylation

The yields of Friedel-Crafts reactions involving tetrachlorocyclopropene can vary depending on the substrate and reaction conditions.

| Arene Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| Ferrocene | AlCl₃ | Dichloromethane (B109758) | - | - | 2,3-Diferrocenylcyclopropenone | [3] |

| Anisole | AlCl₃ | Dichloromethane | -20 | - | 1,2-Bis(2-methoxy-5-methylphenyl)-cyclopropenone | [4] |

Note: Specific yield data is often reported for the final cyclopropenone product after hydrolysis.

Hydrolysis and Solvolysis Reactions

The carbon-chlorine bonds in tetrachlorocyclopropene and its derivatives are susceptible to nucleophilic attack by water and other solvents (solvolysis).

-

Direct Solvolysis of TCCP : TCCP itself undergoes ring-opening when treated with water at 25°C or with alcohols at 50–80°C, limiting its stability in protic, nucleophilic media.[2]

-

Hydrolysis to Cyclopropenones : The most synthetically valuable hydrolysis reaction involves the conversion of substituted trichlorocyclopropenes into cyclopropenones. This step is crucial in the synthesis of arylcyclopropenones as described above.[1] The reaction proceeds via nucleophilic attack of water on the cyclopropene (B1174273) ring, followed by the elimination of HCl.

The parent cyclopropenone can also be synthesized from TCCP, though it typically involves an initial reduction step with a reagent like tributyltin hydride to form a mixture of 1,3- and 3,3-dichlorocyclopropenes, which is then hydrolyzed.[4][5][6]

Figure 3: Simplified pathway for the hydrolysis to form a cyclopropenone.

Experimental Protocols

Protocol 1: General Synthesis of Arylcyclopropanones via Friedel-Crafts Reaction

This protocol is a general representation based on the two-step, one-pot procedure described in the literature.[1]

Materials:

-

Tetrachlorocyclopropene (TCCP)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Aromatic substrate (e.g., anisole, ferrocene)

-

Deionized water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of the aromatic substrate in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to the desired temperature (e.g., -20°C to 0°C).

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Tetrachlorocyclopropene is added dropwise to the reaction mixture. The reaction is stirred at the same temperature for a specified period (typically 1-4 hours) until the starting material is consumed (monitored by TLC or GC).

-

Upon completion of the arylation, the reaction is carefully quenched by the slow addition of cold water.

-

The mixture is stirred vigorously to facilitate the hydrolysis of the intermediate aryl-trichlorocyclopropene to the corresponding cyclopropenone.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the pure arylcyclopropenone.

Protocol 2: Synthesis of Cyclopropenone via Hydrolysis of 3,3-Dimethoxycyclopropene (B1625139)

While not a direct electrophilic reaction of TCCP, this protocol is highly relevant as the starting ketal is derived from TCCP chemistry. This procedure is adapted from the work of Baucom and Butler and Breslow and Oda.[5]

Materials:

-

3,3-Dimethoxycyclopropene (3.0 g, 0.030 mole)

-

Dichloromethane (30 ml)

-

Concentrated sulfuric acid (3 drops)

-

Water (5 ml)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 3,3-dimethoxycyclopropene in dichloromethane is cooled to 0°C in an ice bath.

-

Cold water containing 3 drops of concentrated sulfuric acid is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0°C for an additional 3 hours.

-

Anhydrous sodium sulfate (approx. 30 g) is added in portions to the cold solution to quench the reaction and dry the mixture.

-

The drying agent is removed by filtration, and the solvent is evaporated at reduced pressure (50–80 mm Hg) while maintaining the bath temperature between 0–10°C.

-

The resulting residue is distilled at 1–2 mm Hg to yield cyclopropenone as a white solid (yields typically 88-94%).[5]

Conclusion

Tetrachlorocyclopropene is a powerful and versatile building block in organic chemistry. Its ability to readily form the stable trichlorocyclopropenium cation under the influence of Lewis acids opens up a rich field of electrophilic reactions. The Friedel-Crafts-type arylation and subsequent hydrolysis to form highly functionalized cyclopropenone derivatives represent a key application, providing access to compounds of interest for materials science and drug development. The protocols and data presented in this guide highlight the practical utility of TCCP and provide a solid foundation for researchers looking to explore its synthetic potential. Proper handling is essential, as TCCP is a lachrymator and moisture-sensitive.[2]

References

- 1. Tetrachlorocyclopropene - Wikipedia [en.wikipedia.org]

- 2. Tetrachlorocyclopropene – description and application - Georganics [georganics.sk]

- 3. テトラクロロシクロプロペン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. SYNTHESIS OF CYCLOPROPENONE - ProQuest [proquest.com]

An In-Depth Technical Guide to Tetrachlorocyclopropene Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP) is a highly reactive and versatile building block in organic synthesis. Its strained three-membered ring and the presence of four electron-withdrawing chlorine atoms make it an excellent substrate for a variety of cycloaddition reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core principles of TCCP cycloaddition reactions, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Principles of Tetrachlorocyclopropene Cycloadditions

Tetrachlorocyclopropene readily participates in several types of cycloaddition reactions, primarily acting as an electron-deficient dienophile or dipolarophile. The high ring strain and the electronic nature of the double bond govern its reactivity. The most common cycloadditions involving TCCP are [4+2], [2+2], and [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): TCCP is a potent dienophile in Diels-Alder reactions, reacting with a wide range of electron-rich dienes to form substituted cyclohexene (B86901) derivatives. These reactions are often thermally promoted and can be catalyzed by Lewis acids to enhance reactivity and selectivity. The resulting bicyclic products, containing a gem-dichloro-substituted bridge, are valuable intermediates in the synthesis of natural products and other complex molecules.

[2+2] Cycloaddition: The [2+2] cycloaddition of TCCP with alkenes, particularly electron-rich olefins, typically requires photochemical activation. These reactions lead to the formation of highly strained and functionalized cyclobutane (B1203170) rings. The regioselectivity of the addition is influenced by the electronic and steric properties of the alkene.

[3+2] Cycloaddition (Dipolar Cycloaddition): As a dipolarophile, TCCP reacts with various 1,3-dipoles, such as diazomethane, nitrile ylides, and azomethine ylides, to afford five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of chlorinated pyrazoles, pyrrolines, and other N-heterocycles, which are of significant interest in medicinal chemistry.

Data Presentation: Quantitative Overview of TCCP Cycloadditions

The following tables summarize representative quantitative data for the cycloaddition reactions of tetrachlorocyclopropene with various reactants.

| Diene/Alkene/Dipole | Reaction Type | Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Furan (B31954) | [4+2] | 80 °C | 1,4-Dioxane | 1 | ~96 (of intermediate) | [1] |

| Isoprene | [4+2] | 100-120 °C | Toluene | 24 | Predicted: 70-90 | [1] |

| Styrene | [2+2] | hv (>200 nm), rt | Styrene | - | Predicted: 40-60 | [1] |

| Cyclohexene | [2+2] | hv (>200 nm), rt | Cyclohexene | - | Predicted: 35-55 | [1] |

| Benzyl (B1604629) Azide | [3+2] | 80-100 °C | Toluene | - | Predicted: 65-85 | [1] |

| N-Benzyl-C-phenylnitrone | [3+2] | 80-100 °C | Toluene | - | Predicted: 55-75 | [1] |

Mandatory Visualization: Reaction Pathways and Workflows

[4+2] Diels-Alder Cycloaddition of TCCP with a Diene

Proposed Mechanism for the [3+2] Cycloaddition of TCCP with Diazomethane

Photochemical [2+2] Cycloaddition Workflow

Experimental Protocols

General Procedure for the [4+2] Cycloaddition of Tetrachlorocyclopropene with Furan

Materials:

-

Tetrachlorocyclopropene (TCCP)

-

Furan

-

1,4-Dioxane (anhydrous)

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Celite

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried pressure vessel, add furan (1.0 eq) and dissolve it in 1,4-dioxane.

-

Add freshly distilled TCCP (1.0 eq) to the solution at room temperature and seal the vessel.

-

Stir the reaction mixture overnight at room temperature.

-

Gradually heat the vessel to 80 °C and maintain this temperature until all starting material is consumed (monitor by TLC or GC-MS, approximately 1 hour).[1]

-

After completion, allow the reaction to cool to room temperature.

-

Dilute the mixture with acetone and treat with an aqueous solution of AgNO₃ (2.0 eq).

-

Stir the resulting suspension at room temperature for 3 hours.

-

Pour the mixture over solid NaHCO₃.

-

Filter the solids through a pad of Celite and wash thoroughly with acetone.

-

Concentrate the filtrate and extract with Et₂O.

-

Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography.[1]

Predictive Protocol for the Photochemical [2+2] Cycloaddition of Tetrachlorocyclopropene with an Electron-Rich Alkene

Materials:

-

Tetrachlorocyclopropene (TCCP)

-

Electron-rich alkene (e.g., Styrene, serves as reactant and solvent)

-

Acetone (optional, as a photosensitizer)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a quartz reaction vessel, dissolve TCCP (1.0 eq) in an excess of the electron-rich alkene (e.g., styrene, 2.0 eq or more).[1]

-

If required, add a photosensitizer like acetone.

-

Degas the solution with a gentle stream of nitrogen or argon for 15-20 minutes.

-

Irradiate the mixture with a high-pressure mercury lamp (λ > 200 nm) at room temperature.

-

Monitor the progress of the reaction by Gas Chromatography (GC).

-

Upon consumption of the starting material, remove the excess alkene and solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the cyclobutane adduct(s).[1]

Predictive Protocol for the [3+2] Cycloaddition of Tetrachlorocyclopropene with a 1,3-Dipole (e.g., Benzyl Azide)

Materials:

-

Tetrachlorocyclopropene (TCCP)

-

1,3-Dipole (e.g., Benzyl Azide)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve TCCP (1.0 eq) in anhydrous toluene.

-

Add the 1,3-dipole (e.g., benzyl azide, 1.1 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent in vacuo.

-

Purify the resulting heterocyclic product by recrystallization or column chromatography.[1]

Conclusion

Tetrachlorocyclopropene is a valuable and reactive substrate for a range of cycloaddition reactions, providing access to a diverse array of strained and functionalized cyclic and heterocyclic compounds. The [4+2], [2+2], and [3+2] cycloaddition pathways offer powerful synthetic strategies for the construction of complex molecular frameworks relevant to drug discovery and materials science. The protocols and data presented in this guide serve as a foundation for further exploration and optimization of these versatile transformations. Further research into the scope and mechanism of these reactions will undoubtedly continue to expand the synthetic utility of this remarkable building block.

References

Unraveling the Stability of Tetrachlorocyclopropene: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The inherent strain and unique electronic properties of the cyclopropene (B1174273) ring system have long fascinated chemists. Among its halogenated derivatives, tetrachlorocyclopropene (C₃Cl₄) stands out as a versatile reagent and a precursor to the remarkably stable trichlorocyclopropenium cation ([C₃Cl₃]⁺). Understanding the theoretical underpinnings of tetrachlorocyclopropene's stability is crucial for its effective application in organic synthesis and for the rational design of novel molecular entities in drug development. This whitepaper provides a comprehensive overview of the theoretical studies concerning the stability of tetrachlorocyclopropene, with a particular focus on the comparative analysis of the neutral molecule and its highly stable cationic counterpart.

Core Concepts in Stability Analysis

The stability of a molecule like tetrachlorocyclopropene can be assessed through various computational chemistry methods. Key parameters that provide insights into its stability include:

-

Molecular Geometry: Bond lengths and angles determined through geometry optimization calculations can reveal the extent of ring strain and the nature of chemical bonds.

-

Vibrational Frequencies: The analysis of vibrational modes helps to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides information about the strength of the chemical bonds.

-

Energetics: The calculated total energy of the molecule allows for the determination of its thermodynamic stability relative to other isomers or related species.

While detailed theoretical investigations specifically targeting the stability of neutral tetrachlorocyclopropene are not extensively available in peer-reviewed literature, a wealth of information can be gleaned from studies on the closely related and highly stable trichlorocyclopropenium cation. The facile conversion of tetrachlorocyclopropene to this cation via chloride abstraction is a strong indicator of the thermodynamic driving force towards the formation of the aromatic cyclopropenium system.[1][2]

The Trichlorocyclopropenium Cation: A Benchmark for Stability

The trichlorocyclopropenium cation ([C₃Cl₃]⁺) is a classic example of a Hückel aromatic system with 2π electrons, which contributes significantly to its exceptional stability.[2] Both experimental and theoretical studies have been conducted on this cation, providing valuable data for understanding the properties of the three-membered ring system.

Experimental and Theoretical Data for the Trichlorocyclopropenium Cation

A pivotal study by Clark, Taylor, and Steele provides a detailed analysis of the trichlorocyclopropenium cation through X-ray crystallography and ab initio calculations.[3] These findings offer a quantitative look into the structure of this stable cation.

Table 1: Experimental and Theoretical Geometric Parameters for the Trichlorocyclopropenium Cation ([C₃Cl₃]⁺)

| Parameter | X-ray Crystallography Data (mean)[3] | Ab initio Calculation (SCF/6-311G**)[3] |

| C-C Bond Length | 1.356 Å | 1.358 Å |

| C-Cl Bond Length | 1.631 Å | 1.643 Å |

Experimental Protocol: X-ray Crystallography of [C₃Cl₃]⁺[AlCl₄]⁻ [3]

The experimental geometry of the trichlorocyclopropenium cation was determined from the X-ray crystal structure of its tetrachloroaluminate salt, [C₃Cl₃]⁺[AlCl₄]⁻. A suitable single crystal of the salt was mounted on a diffractometer. X-ray intensity data were collected and processed. The crystal structure was solved and refined to determine the atomic positions and, consequently, the bond lengths and angles of the [C₃Cl₃]⁺ cation.

Computational Protocol: Ab initio Calculations on [C₃Cl₃]⁺ [3]

The theoretical geometry and vibrational frequencies of the trichlorocyclopropenium cation were calculated using ab initio methods at the Self-Consistent Field (SCF) level of theory with the 6-311G** basis set. This level of theory provides a good approximation of the electronic structure and geometry of the molecule in the gas phase. The calculations involved solving the time-independent Schrödinger equation for the electronic wavefunction of the molecule.

The exceptionally short C-C and C-Cl bond lengths observed both experimentally and computationally are indicative of strong, delocalized bonding within the aromatic ring.[3]

Logical Workflow for Stability Analysis

The process of theoretically assessing the stability of a molecule like tetrachlorocyclopropene and comparing it to its cation follows a logical workflow. This can be visualized as a series of computational and analytical steps.

This workflow illustrates the parallel computational analyses performed on both the neutral tetrachlorocyclopropene and its cation, culminating in a comparative assessment of their structural, vibrational, and energetic properties.

Signaling Pathway to Aromatic Stability

The transformation of tetrachlorocyclopropene into the trichlorocyclopropenium cation can be thought of as a "signaling pathway" towards achieving aromatic stability. The presence of a Lewis acid acts as the trigger for this transformation.

This diagram visualizes the chemical transformation where the strained, non-aromatic tetrachlorocyclopropene reacts with a Lewis acid to form an intermediate, which then loses a chloride ion to yield the highly stable, aromatic trichlorocyclopropenium cation.

Conclusion

The stability of tetrachlorocyclopropene is intrinsically linked to the exceptional stability of its corresponding aromatic cation, the trichlorocyclopropenium ion. While direct, in-depth theoretical studies on the neutral molecule are limited, the extensive experimental and computational data available for the cation provide a solid foundation for understanding the driving forces that govern the chemistry of this important cyclopropene derivative. The facile conversion to the aromatic cation highlights a key aspect of its reactivity and is a testament to the powerful stabilizing effect of aromaticity in even the smallest of ring systems. For researchers and professionals in drug development, a thorough understanding of these stability principles is paramount for the strategic use of tetrachlorocyclopropene as a building block in the synthesis of complex and novel molecular architectures. Further high-level theoretical studies on tetrachlorocyclopropene are warranted to provide a more complete quantitative picture of its stability and electronic structure.

References

- 1. Tetrachlorocyclopropene - Wikipedia [en.wikipedia.org]

- 2. Cyclopropenium ion - Wikipedia [en.wikipedia.org]

- 3. Crystal structure determination of C3ClAlCl and ab initio studies of the structure and vibrational spectrum of the trichlorocyclopropenium cation - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Tetrachlorocyclopropene and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocyclopropene (TCCP) is a versatile reagent in organic synthesis, serving as a precursor to a wide array of derivatives with potential applications in materials science and drug development. A thorough understanding of its structural and electronic properties, as well as those of its derivatives, is paramount for their effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of tetrachlorocyclopropene and its aryl-substituted derivatives, employing key analytical techniques including ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). This document outlines the characteristic spectral data for these compounds and furnishes detailed experimental protocols for their acquisition, intended to aid researchers in their identification and characterization.

Spectroscopic Characterization of Tetrachlorocyclopropene (C₃Cl₄)

Tetrachlorocyclopropene is a colorless liquid that serves as a valuable building block for various cyclopropene (B1174273) derivatives.[1] Its spectroscopic characterization provides a baseline for understanding the structural modifications in its derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Due to the symmetry of the tetrachlorocyclopropene molecule, its ¹³C NMR spectrum is relatively simple, displaying two distinct signals corresponding to the olefinic and the saturated carbon atoms.

Table 1: ¹³C NMR Spectroscopic Data for Tetrachlorocyclopropene

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=C | ~120-130 |

| CCl₂ | ~70-80 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of tetrachlorocyclopropene is characterized by the stretching and bending vibrations of its carbon-carbon and carbon-chlorine bonds.

Table 2: Key Infrared Absorption Peaks for Tetrachlorocyclopropene

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1800-1900 | C=C stretch | Medium-Strong |

| ~1000-1200 | C-Cl stretch | Strong |

| ~600-800 | C-Cl stretch | Strong |

Note: The C=C stretching frequency in cyclopropenes is significantly higher than in typical alkenes due to ring strain.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy. The Raman spectrum of tetrachlorocyclopropene also reveals characteristic vibrational modes.

Table 3: Prominent Raman Shifts for Tetrachlorocyclopropene

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1800-1900 | C=C stretch |

| ~1000-1200 | C-Cl stretch |

| ~600-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of tetrachlorocyclopropene shows a characteristic isotopic pattern due to the presence of four chlorine atoms.[2]

Table 4: Major Fragments in the Mass Spectrum of Tetrachlorocyclopropene

| m/z | Proposed Fragment |

| 176 (isotope cluster) | [C₃Cl₄]⁺ (Molecular Ion) |

| 141 (isotope cluster) | [C₃Cl₃]⁺ |

| 106 (isotope cluster) | [C₃Cl₂]⁺ |

| 71 (isotope cluster) | [C₃Cl]⁺ |

Note: The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature in identifying chlorine-containing fragments.[2]

Spectroscopic Characterization of Aryl-Substituted Tetrachlorocyclopropene Derivatives

A common class of tetrachlorocyclopropene derivatives involves the substitution of one of the vinylic chlorine atoms with an aryl group, typically through a Friedel-Crafts-type reaction.[1] These derivatives are precursors to other important compounds like aryl-substituted dichlorocyclopropenones.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Aryl-2,3,3-trichlorocyclopropenes

The introduction of an aryl group significantly increases the complexity of the ¹³C NMR spectrum, with additional signals corresponding to the aromatic carbons.

Table 5: Representative ¹³C NMR Chemical Shifts for 1-Aryl-2,3,3-trichlorocyclopropenes

| Carbon Atom | Approximate Chemical Shift (δ) in ppm |

| C-Aryl (quaternary) | 130-140 |

| C-H (aromatic) | 120-135 |

| C=C (cyclopropene) | 110-130 |

| CCl₂ (cyclopropene) | 70-85 |

Infrared (IR) Spectroscopy of Aryl-Substituted Dichlorocyclopropenones

Hydrolysis of 1-aryl-2,3,3-trichlorocyclopropenes can yield aryl-substituted dichlorocyclopropenones. The IR spectra of these compounds are characterized by a strong carbonyl (C=O) absorption.

Table 6: Characteristic IR Absorptions for Aryl-Substituted Dichlorocyclopropenones

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1800-1850 | C=O stretch | Strong |

| ~1600 | Aromatic C=C stretch | Medium |

| ~1000-1200 | C-Cl stretch | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-50 mg of the tetrachlorocyclopropene derivative in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR.

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the clean, empty crystal should be acquired.

-

-

Sample Application: Place a small drop of the liquid tetrachlorocyclopropene or a dissolved derivative directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

Raman Spectroscopy

-

Sample Preparation: Place the liquid sample in a suitable container, such as a glass vial or a capillary tube.

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser beam onto the sample.

-

-

Data Acquisition:

-

Excite the sample with a monochromatic laser (e.g., 785 nm).

-

Collect the scattered light using a high-resolution spectrometer.

-

Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data to remove background fluorescence and to calibrate the Raman shift axis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the tetrachlorocyclopropene derivative in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrument Setup:

-

GC: Use a capillary column suitable for the analysis of chlorinated hydrocarbons (e.g., a DB-5ms). Set an appropriate temperature program for the oven to ensure good separation of components. The injector temperature should be high enough to ensure complete volatilization of the sample.

-

MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the mass range to be scanned (e.g., m/z 40-500).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components from the GC column will enter the mass spectrometer for ionization and detection.

-

-

Data Analysis: Analyze the resulting chromatogram to determine retention times and the mass spectrum of each peak to identify the compound and its fragments.

Visualization of Experimental Workflow

The synthesis of arylcyclopropenones from tetrachlorocyclopropene is a key transformation that can be visualized as a logical workflow.

Caption: Synthesis of Aryl-hydroxycyclopropenone from TCCP.

References

handling and storage of tetrachlorocyclopropene

An In-Depth Technical Guide to the Handling and Storage of Tetrachlorocyclopropene

For Researchers, Scientists, and Drug Development Professionals

Overview

Tetrachlorocyclopropene (TCCP), with the chemical formula C₃Cl₄, is a highly reactive, colorless to pale yellow liquid used primarily as a reagent in organic synthesis. First reported by Tobey and West, its utility stems from the strained three-membered ring and the presence of four chlorine substituents, making it a valuable precursor for a variety of molecular structures. It is a key starting material for the synthesis of cyclopropenium salts, cyclopropenones, and various acetylene (B1199291) derivatives.

This guide provides a comprehensive overview of the essential technical information required for the safe handling, storage, and use of tetrachlorocyclopropene in a laboratory setting. It includes physical and chemical properties, a detailed synthesis protocol, safety procedures, and reactivity data.

Physical and Chemical Properties

Tetrachlorocyclopropene is a colorless liquid with a pungent, lachrymatory odor often described as resembling rotten tomatoes. It is soluble in common organic solvents but undergoes ring-opening reactions with water and alcohols. It is classified as a combustible liquid.

| Property | Value | Reference(s) |

| Molecular Formula | C₃Cl₄ | |

| Molar Mass | 177.83 g·mol⁻¹ / 177.84 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.45 g/mL at 25 °C | |

| Boiling Point | 125 - 130 °C | |

| Refractive Index | n20/D 1.507 | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common organic solvents. Sparingly soluble in Chloroform and Dichloromethane. | |

| Stability | Stable under recommended storage conditions; moisture sensitive. |

Spectral Data

Spectroscopic data is critical for the identification and characterization of tetrachlorocyclopropene.

| Data Type | Key Features | Reference(s) |

| ¹³C NMR | Spectra available in databases. | |

| Infrared (IR) | Spectrum available in databases. | |

| Mass Spectrometry (MS) | GC-MS data available in databases. |

Synthesis Experimental Protocol

The synthesis of tetrachlorocyclopropene was first reported by S. W. Tobey and R. West. The procedure is a two-step process involving the formation of a pentachlorocyclopropane (B1630593) intermediate followed by dehydrochlorination.

Step 1: Synthesis of 1,1,2,3,3-Pentachlorocyclopropane

This step involves the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene. The dichlorocarbene is generated in situ.

-

Reagents:

-

Trichloroethylene

-

Sodium trichloroacetate (B1195264) or another suitable dichlorocarbene precursor

-

A suitable solvent (e.g., glyme)

-

-

Procedure Outline:

-

In a reaction vessel equipped with a stirrer and condenser, a solution of sodium trichloroacetate in glyme is heated.

-

The thermal decomposition of sodium trichloroacetate generates dichlorocarbene.

-

Trichloroethylene is added to the reaction mixture, where it traps the dichlorocarbene to form 1,1,2,3,3-pentachlorocyclopropane.

-

The reaction progress is monitored by appropriate analytical techniques (e.g., GC).

-

Upon completion, the reaction mixture is worked up to isolate the crude pentachlorocyclopropane intermediate.

-

Step 2: Dehydrochlorination to Tetrachlorocyclopropene

The pentachlorocyclopropane intermediate is treated with a base to eliminate hydrogen chloride.

-

Reagents:

-

1,1,2,3,3-Pentachlorocyclopropane

-

A suitable base (e.g., potassium tert-butoxide or sodium hydroxide)

-

Solvent

-

-

Procedure Outline:

-

The crude 1,1,2,3,3-pentachlorocyclopropane is dissolved in a suitable solvent.

-

The solution is treated with a base to induce dehydrochlorination.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

The progress is monitored until the starting material is consumed.

-

The mixture is then worked up, which typically involves washing with water to remove salts, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

-

The final product, tetrachlorocyclopropene, is purified by fractional distillation under reduced pressure.

-

Tetrachlorocyclopropene: A Technical Safety Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with tetrachlorocyclopropene (CAS No. 6262-42-6). The information is intended for professionals in research and development who may handle this reactive compound.

Core Safety and Hazard Information

Tetrachlorocyclopropene is a colorless to pale yellow liquid with a pungent odor.[1] It is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[2][3][4] It is also noted to be a lachrymator, a substance that causes tears.[5] The toxicological properties of tetrachlorocyclopropene have not been fully investigated, and it should be handled with care as a laboratory chemical.[5]

Hazard Statements:

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tetrachlorocyclopropene.

| Property | Value | Source(s) |

| Molecular Formula | C₃Cl₄ | [2] |

| Molecular Weight | 177.84 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 125-130 °C | [7][8] |

| Density | 1.45 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.507 | [8] |

| Stability | Stable under recommended storage conditions.[5] Hygroscopic, Moisture Sensitive, Volatile. | [5][6] |

Toxicological Data

There is a notable lack of comprehensive toxicological data for tetrachlorocyclopropene. The safety data sheets consistently state that the toxicological properties have not been fully investigated.[2][5] Therefore, it should be handled as a substance with unknown toxicological effects.

| Toxicity Endpoint | Data | Source(s) |

| Acute Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | No data available, though skin contact should be avoided. | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3][4] |

| Respiratory or Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |

| Aspiration Hazard | No data available | [2] |

Experimental Protocols

General Methodologies:

-

Acute Oral Toxicity: Typically determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[4][9] These studies involve administering the substance to animals (commonly rats) to determine the dose that causes mortality or evident toxicity.[4]

-

Skin Irritation/Corrosion: Assessed using in vivo methods like the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) which involves applying the substance to the skin of rabbits.[10] In vitro alternatives, such as the Reconstructed Human Epidermis (RhE) test method (OECD TG 439), are now widely used to predict skin irritation potential by measuring cell viability after exposure.[3][11][12]

-

Eye Irritation/Corrosion: The potential for a substance to cause eye damage is evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), which involves instilling the substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.[2][6]

-

Flash Point Determination: The flash point of a volatile liquid is determined using either an open cup or closed cup method.[5] Common standardized methods include the Pensky-Martens closed-cup tester (ASTM D93) and the Cleveland open-cup method (ASTM D92).[1][13] The closed-cup method generally yields lower flash points as it contains the vapors.[5][13]

Exposure Controls and Personal Protection

Due to the irritant nature and unknown toxicological profile of tetrachlorocyclopropene, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location. | [5] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing. | [3][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., Fluorinated rubber) and clothing to prevent skin exposure. | [2][5] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be worn if exposure limits are exceeded or if irritation is experienced. | [2][14] |

| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | [2] |

Safe Handling, Storage, and Emergency Procedures

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5]

-

Do not get in eyes, on skin, or on clothing.[5]

Storage:

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[3][5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][5]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]

Accidental Release Measures:

-

Ensure adequate ventilation.[5]

-

Use personal protective equipment as required.[5]

-

Soak up with inert absorbent material and dispose of as hazardous waste.[5]

-

Keep in suitable, closed containers for disposal.[5]

-

Should not be released into the environment.[5]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of tetrachlorocyclopropene, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of tetrachlorocyclopropene.

References

- 1. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 2. Expt. 11 Determination of acute eye irritation corrosion of a test substance | PDF [slideshare.net]

- 3. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 4. scribd.com [scribd.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. filab.fr [filab.fr]

- 8. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. iivs.org [iivs.org]

- 13. Flash point - Wikipedia [en.wikipedia.org]

- 14. oil-tester.com [oil-tester.com]

The Synthetic Versatility of Tetrachlorocyclopropene: A Technical Guide for Novel Compound Development

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorocyclopropene (TCCP) has emerged as a potent and versatile building block in modern organic synthesis. Its high reactivity, stemming from the strained three-membered ring and the presence of four electron-withdrawing chlorine atoms, enables a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core synthetic applications of TCCP, with a focus on the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines key reaction pathways, provides detailed experimental protocols for seminal transformations, and presents quantitative data to facilitate reproducible and adaptable synthetic strategies.

Core Reactivity and Key Transformations

Tetrachlorocyclopropene's utility in synthesis is primarily centered around its function as a precursor to several highly reactive and valuable intermediates. The principal synthetic routes leveraging TCCP include the formation of the trichlorocyclopropenium cation, subsequent conversion to cyclopropenones, and the synthesis of triaminocyclopropenium salts and cyclopropenimines. Furthermore, its dienophilic nature allows for its participation in cycloaddition reactions.

Formation of the Trichlorocyclopropenium Cation: The Gateway to Cyclopropenone and Arylated Derivatives

The reaction of tetrachlorocyclopropene with a Lewis acid, such as aluminum trichloride (B1173362), facilitates the abstraction of a chloride ion, leading to the formation of the aromatic trichlorocyclopropenium cation. This stable cation is a key intermediate for the synthesis of a variety of derivatives, most notably cyclopropenones and their arylated analogues through Friedel-Crafts-type reactions.

Experimental Protocol: Synthesis of 2,3-Diphenylcyclopropenone from Tetrachlorocyclopropene [1]

This procedure details the synthesis of 2,3-diphenylcyclopropenone, a common cyclopropenone derivative, via a Friedel-Crafts reaction of the in situ generated trichlorocyclopropenium cation with benzene (B151609), followed by hydrolysis.

-

Generation of the Trichlorocyclopropenium Cation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, a suspension of anhydrous aluminum trichloride (1.2 equivalents) in dry benzene (sufficient volume to ensure stirring) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Friedel-Crafts Reaction: Tetrachlorocyclopropene (1 equivalent) is dissolved in dry benzene and added dropwise to the stirred suspension of aluminum trichloride at room temperature. After the addition is complete, the reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the intermediate gem-dichlorodiphenylcyclopropane to the desired 2,3-diphenylcyclopropenone.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization (e.g., from cyclohexane) or column chromatography on silica (B1680970) gel to afford 2,3-diphenylcyclopropenone as a crystalline solid.

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Diphenylcyclopropenone | TCCP, AlCl₃, Benzene | Benzene | Reflux | Not Specified | 67 | [1] |

Synthesis of Triaminocyclopropenium Salts

The reaction of tetrachlorocyclopropene with secondary amines provides a straightforward route to triaminocyclopropenium (TAC) salts. These salts are a class of stable carbocations with applications as ionic liquids and phase-transfer catalysts. The high degree of substitution on the cyclopropenium core can be tailored by the choice of the secondary amine, allowing for the fine-tuning of the physicochemical properties of the resulting TAC salts.

Experimental Protocol: Synthesis of Tris(dialkylamino)cyclopropenium Salts [2]

This general procedure outlines the synthesis of tris(dialkylamino)cyclopropenium salts from pentachlorocyclopropane (B1630593), which is readily prepared from tetrachlorocyclopropene.

-

Reaction Setup: A solution of pentachlorocyclopropane (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Amine Addition: The corresponding secondary amine (6 equivalents) is added dropwise to the solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The resulting mixture, containing the triaminocyclopropenium chloride salt, is then washed with water to remove excess amine and ammonium (B1175870) salts.

-

Anion Exchange (if required): For applications requiring a different counter-ion (e.g., bistriflimide, NTf₂⁻), an anion exchange reaction is performed. The aqueous solution of the triaminocyclopropenium chloride is treated with a solution of the desired anion source (e.g., lithium bistriflimide). The resulting ionic liquid phase is then separated and purified.

| Cation | Anion | Yield (%) | Reference |

| [C₃(NMe₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

| [C₃(NEt₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

| [C₃(NPr₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

| [C₃(NBu₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

| [C₃(NPent₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

| [C₃(NHex₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

| [C₃(NDec₂)₃]⁺ | DCA⁻ | Not Specified | [2] |

Synthesis of Chiral Cyclopropenimine Organocatalysts

The sequential reaction of tetrachlorocyclopropene with different amines allows for the construction of chiral cyclopropenimines. These compounds have garnered significant interest as strong Brønsted base organocatalysts, capable of promoting a variety of asymmetric transformations.

Experimental Protocol: Preparation of a Chiral Cyclopropenimine Superbase

The following protocol is adapted from a reported procedure for the synthesis of a chiral cyclopropenimine organocatalyst.

-

First Amination: Dicyclohexylamine (6 equivalents) is slowly added to a solution of tetrachlorocyclopropene (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask at room temperature. A white precipitate typically forms during the addition. The reaction mixture is stirred for approximately 4 hours.

-

Second Amination: (S)-2-amino-3-phenylpropan-1-ol (1.1 equivalents) is then added in one portion to the reaction mixture. The resulting mixture is stirred for an additional 10 hours at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the chiral cyclopropenimine catalyst.

| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time (h) | Reference |

| Chiral Cyclopropenimine | TCCP, Dicyclohexylamine, (S)-2-amino-3-phenylpropan-1-ol | CH₂Cl₂ | 25 | 14 |

Cycloaddition Reactions

Tetrachlorocyclopropene can act as a dienophile in Diels-Alder reactions with conjugated dienes, such as furan (B31954). These [4+2] cycloaddition reactions provide access to highly functionalized and strained bicyclic systems, which can serve as precursors to a variety of complex molecules.

Experimental Protocol: Diels-Alder Reaction of Tetrachlorocyclopropene with Furan

The following is a general procedure for the Diels-Alder reaction between tetrachlorocyclopropene and furan.

-

Reaction Setup: In a pressure vessel, furan (1 equivalent) is dissolved in a suitable solvent such as 1,4-dioxane.

-

Addition of TCCP: Freshly distilled tetrachlorocyclopropene (1 equivalent) is added to the solution at room temperature, and the vessel is sealed.

-

Reaction Conditions: The reaction mixture is stirred overnight at room temperature and then gradually heated to 80 °C until all the starting material is consumed (monitored by TLC), which typically takes about 1 hour.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like acetone. The subsequent work-up may involve hydrolysis of the adduct followed by extraction and purification by flash chromatography.

| Reactants | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| TCCP, Furan | 1,4-Dioxane | rt to 80 | ~25 | Diels-Alder Adduct |

Applications in Drug Discovery and Medicinal Chemistry

The diverse reactivity of tetrachlorocyclopropene makes it a valuable tool for the synthesis of novel heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and approved drugs.[3][4][5] The ability to introduce the strained three-membered ring and subsequently transform it into various functional groups allows for the rapid construction of molecular complexity and the exploration of new chemical space in drug discovery programs.

The cyclopropenone moiety, for instance, is a versatile precursor for the synthesis of a wide range of heterocyclic systems.[1] Triaminocyclopropenium-based ionic liquids have shown potential in drug delivery and as antimicrobial agents.[6] Furthermore, the development of chiral cyclopropenimine organocatalysts derived from TCCP enables the enantioselective synthesis of chiral molecules, a critical aspect of modern pharmaceutical development. While direct examples of drugs synthesized from TCCP are not yet widespread, the foundational reactions and the resulting molecular scaffolds hold significant promise for the future of medicinal chemistry. The continued exploration of TCCP's reactivity is expected to yield novel compounds with potent and selective biological activities.

Conclusion

Tetrachlorocyclopropene is a powerful and versatile reagent that provides access to a wide range of unique and valuable chemical entities. From stable aromatic cations to highly reactive cyclopropenones and potent organocatalysts, the synthetic pathways originating from TCCP are both diverse and impactful. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel compounds with significant potential in drug discovery and beyond. The continued investigation into the rich chemistry of tetrachlorocyclopropene is sure to uncover even more innovative applications in the years to come.

References

- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Dawn of a Strained Ring: A Technical Guide to the Discovery and First Synthesis of Tetrachlorocyclopropene

For Researchers, Scientists, and Drug Development Professionals